molecular formula C24H19NO5 B14955706 N-{[5-(benzyloxy)-2-phenyl-1-benzofuran-3-yl]carbonyl}glycine

N-{[5-(benzyloxy)-2-phenyl-1-benzofuran-3-yl]carbonyl}glycine

Cat. No.: B14955706
M. Wt: 401.4 g/mol
InChI Key: IKQJAVNXTUUQNA-UHFFFAOYSA-N
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Description

2-{[5-(BENZYLOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID is a complex organic compound characterized by its benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(BENZYLOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core through a cyclization reaction, followed by the introduction of the benzyloxy and phenyl groups via substitution reactions. The final step involves the formamidation and acetic acid functionalization under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(BENZYLOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-{[5-(BENZYLOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[5-(BENZYLOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID involves its interaction with specific molecular targets. The benzofuran core can engage in π-π stacking interactions, while the formamido and acetic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(METHOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID
  • 2-{[5-(ETHOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID

Uniqueness

2-{[5-(BENZYLOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID is unique due to its specific benzyloxy substitution, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

2-[(2-phenyl-5-phenylmethoxy-1-benzofuran-3-carbonyl)amino]acetic acid

InChI

InChI=1S/C24H19NO5/c26-21(27)14-25-24(28)22-19-13-18(29-15-16-7-3-1-4-8-16)11-12-20(19)30-23(22)17-9-5-2-6-10-17/h1-13H,14-15H2,(H,25,28)(H,26,27)

InChI Key

IKQJAVNXTUUQNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3C(=O)NCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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